N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is an organic compound with a complex molecular structure. This compound features a benzenesulfonamide backbone with various substituents, including a hydroxy group, a methylthio group, and a trifluoromethyl group. These functional groups impart unique chemical properties and reactivity, making it a subject of scientific interest.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps Starting from a suitable benzenesulfonamide precursor, a series of substitutions and modifications can be executedIndustrial Production Methods: Industrial production would streamline these steps using automated reactors and continuous flow chemistry to ensure high yield and purity. Key factors include reaction temperature, pressure, catalyst selection, and solvent choice.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various reactions such as oxidation, reduction, and substitution. The hydroxy and methylthio groups can participate in nucleophilic substitution, while the trifluoromethyl group is known for its strong electron-withdrawing properties, influencing the reactivity of the entire molecule. Common Reagents and Conditions: Typical reagents for these reactions include strong oxidizing agents like potassium permanganate for oxidation and lithium aluminum hydride for reduction. Substitution reactions often use halogenated intermediates under mild conditions with catalysts like palladium or copper. Major Products: The primary products depend on the reaction conditions. Oxidation may yield sulfoxide or sulfone derivatives, while reduction might result in simplified hydroxy or thiol compounds.
Scientific Research Applications
This compound is widely researched due to its versatile applications: In Chemistry: It serves as a reagent in organic synthesis, contributing to the development of new pharmaceuticals and agrochemicals. In Biology: It has shown potential as a bioactive compound, influencing various biological pathways and possessing antimicrobial or antiproliferative properties. In Medicine: Preliminary studies suggest its utility in drug development, particularly for targeting diseases influenced by its unique functional groups. In Industry: Its stable structure and reactive sites make it valuable in the production of fine chemicals and advanced materials.
Mechanism of Action
The compound exerts its effects through several molecular pathways: Molecular Targets: It interacts with enzymes and receptors in biological systems, modulating their activity. The trifluoromethyl group enhances its binding affinity due to its lipophilicity. Pathways Involved: Its action often involves the inhibition or activation of specific enzymes, altering metabolic processes or signaling pathways critical to cell function and survival.
Comparison with Similar Compounds
N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-(trifluoromethyl)benzenesulfonamide stands out among similar sulfonamide compounds due to its unique trifluoromethyl group, which confers exceptional stability and reactivity. Similar Compounds: Comparable compounds include other benzenesulfonamides and trifluoromethylated aromatics
In essence, this compound is a multifaceted compound with broad implications in scientific research and industrial applications. Its unique structure opens avenues for innovative uses and deeper understanding in various fields.
Properties
IUPAC Name |
N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO3S2/c1-24-13-7-5-11(6-8-13)15(21)10-20-25(22,23)14-4-2-3-12(9-14)16(17,18)19/h2-9,15,20-21H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSYTZYDRBUFSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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